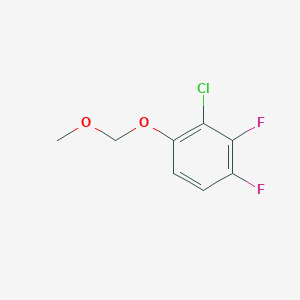

2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFLTBDTCYYEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230517 | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-48-6 | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3,4 Difluoro 1 Methoxymethoxy Benzene and Precursors

Multistep Synthetic Pathways to 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene

Synthesis of Key Intermediate: 2,4-Difluoro-1-(methoxymethoxy)benzene

Mechanistic Considerations of Protecting Group Chemistry (Methoxymethyl Ether)

The protection of phenolic hydroxyl groups is a critical step in multi-step organic syntheses to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely used protecting group due to its stability in strongly basic to weakly acidic conditions. nih.gov

The formation of a MOM ether from a phenol (B47542) typically involves the reaction of the phenol with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl) or methoxymethyl acetate, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. The phenolic oxygen acts as the nucleophile, attacking the electrophilic methylene carbon of the MOM-Cl, with the base serving to deprotonate the phenol and facilitate the reaction.

The mechanism can be viewed as an SN2 type reaction, where the hydroxyl group attacks the chloromethyl methyl ether, displacing the chloride ion. wikipedia.org The stability of the resulting MOM ether is attributed to the acetal linkage, which is resistant to a variety of reagents but can be cleaved under strongly acidic conditions to regenerate the original phenol. nih.govwikipedia.org

An alternative and safer reagent for the methoxymethylation of phenols is dimethoxymethane, used with an acid catalyst. This method avoids the use of the carcinogenic chloromethyl methyl ether. google.com

The general reaction for the protection of a phenol with MOM-Cl is depicted below: Ar-OH + CH₃OCH₂Cl + Base → Ar-OCH₂OCH₃ + Base·HCl

Halogenation Strategies for Introducing Chlorine into the Fluorinated Aromatic Ring

The introduction of a chlorine atom onto the 3,4-difluoro-1-(methoxymethoxy)benzene ring requires careful consideration of regioselectivity due to the directing effects of the existing substituents (two fluorine atoms and a MOM ether group).

Electrophilic aromatic substitution reactions, such as chlorination, are governed by the electronic properties of the substituents on the benzene (B151609) ring. Both fluorine and the methoxymethoxy group are ortho-, para-directing activators. In the case of 1,2-difluorobenzene derivatives, the positions ortho and para to the activating groups are favored. The final regiochemical outcome is a result of the combined directing effects of all substituents.

For phenols and their derivatives, chlorination often leads to a mixture of ortho- and para-isomers. researchgate.net However, specific catalysts and reaction conditions can be employed to enhance the selectivity for a particular isomer. Lewis basic selenoether and bis-thiourea catalysts have been shown to promote ortho-selective chlorination of phenols. nsf.gov Palladium-catalyzed reactions have also been developed for the regioselective ortho-chlorination of phenol derivatives. rsc.org The key to achieving high regioselectivity lies in controlling the electronic and steric environment of the aromatic ring. nih.gov

Various chlorinating agents can be employed for the halogenation of aromatic compounds. Common reagents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), often used in conjunction with a catalyst. researchgate.netnsf.gov

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) is a chlorofluorocarbon that has historically been used as a solvent. wikipedia.org While it is not typically used as a direct chlorinating agent in electrophilic aromatic substitution, related chlorinated hydrocarbons can sometimes participate in halogenation reactions under specific, often radical-inducing, conditions. However, for the synthesis of the target compound, more conventional electrophilic chlorinating agents are generally preferred due to their predictable reactivity and selectivity.

Table 1: Common Chlorinating Agents for Aromatic Compounds

| Chlorinating Agent | Abbreviation | Typical Conditions |

|---|---|---|

| N-Chlorosuccinimide | NCS | Acid catalyst (e.g., p-TsOH), Lewis acid, or selenoether catalyst in various solvents. researchgate.netnsf.gov |

| Sulfuryl Chloride | SO₂Cl₂ | Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in a non-polar solvent. researchgate.net |

| Chlorine Gas | Cl₂ | Lewis acid catalyst (e.g., FeCl₃, AlCl₃). |

Optimizing reaction conditions is crucial for maximizing the yield of the desired 2-chloro isomer and minimizing the formation of other regioisomers. Key parameters to adjust include:

Catalyst: The choice of catalyst can significantly influence regioselectivity. For instance, certain Lewis basic catalysts can favor ortho-chlorination. nsf.gov

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of reaction intermediates.

Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Stoichiometry: Using a slight excess of the limiting reagent can help drive the reaction to completion, but a large excess of the chlorinating agent may lead to di- or poly-chlorinated byproducts. nsf.gov

Systematic screening of these parameters allows for the identification of the optimal conditions for the regioselective synthesis of this compound.

Alternative Synthetic Routes and Their Comparative Analysis

Beyond the direct chlorination of a protected phenol, alternative strategies can be envisioned for the synthesis of chloro-difluoro-aromatic compounds.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Analogous Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. kochi-tech.ac.jp

In the context of synthesizing the target molecule, a Suzuki-Miyaura approach could potentially be used to introduce the chlorine atom. This would involve a different synthetic disconnection. For example, one could start with a boronic acid derivative of 3,4-difluoro-1-(methoxymethoxy)benzene and couple it with a suitable chlorine source. However, a more common application is the coupling of an aryl halide with a boronic acid to form a C-C bond. kochi-tech.ac.jpmdpi.com

Studies on analogous systems, such as the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids, have shown that the reactivity of the C-Cl bond can be controlled by reaction conditions like temperature. nih.govresearchgate.net At room temperature, selective mono-substitution can be achieved, while at higher temperatures, di-substitution occurs. This demonstrates the potential for regioselective functionalization of polychlorinated aromatics via cross-coupling.

Table 2: Comparison of Synthetic Strategies

| Method | Advantages | Disadvantages |

|---|---|---|

| Electrophilic Chlorination | Direct functionalization, potentially fewer steps. | Regioselectivity can be challenging to control, potential for over-halogenation. |

| Pd-Catalyzed Cross-Coupling | High functional group tolerance, generally high selectivity. kochi-tech.ac.jp | Requires pre-functionalized starting materials (e.g., boronic acids, organohalides), catalyst can be expensive. |

While direct chlorination is a more straightforward approach for this specific target molecule, palladium-catalyzed methods offer a powerful alternative for constructing complex, highly substituted aromatic systems, particularly when specific regiochemistry is difficult to achieve through classical electrophilic substitution.

Compound Index

Nucleophilic Aromatic Substitution (SNAr) Approaches on Activated Systems

The synthesis of the precursor, 2-chloro-3,4-difluorophenol (B3086426), is a critical step that can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of polyhalogenated benzenes, the halogens themselves, particularly fluorine, act as activating groups.

A plausible synthetic route to 2-chloro-3,4-difluorophenol involves the reaction of a more halogenated precursor, such as 1,2,4-trichloro-3,5-difluorobenzene, with a hydroxide source. The fluorine atoms, being the most electronegative, strongly activate the ring towards nucleophilic attack. The relative positions of the chlorine and fluorine atoms influence the regioselectivity of the substitution, with the position most activated by the combined electron-withdrawing effects of the halogens being the most likely site of reaction.

The general mechanism for the SNAr reaction in this context involves the attack of a nucleophile (e.g., hydroxide ion) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate. The subsequent departure of a leaving group (in this case, a chloride or fluoride ion) restores the aromaticity of the ring, yielding the substituted product. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is inverse to the order seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of fluorine.

Table 1: Illustrative SNAr Reactions for the Synthesis of Halogenated Phenols

| Starting Material | Nucleophile/Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,2,4-Trichlorobenzene | NaOH | Water/Ethanol | 150-200 | 2,4-Dichlorophenol | High |

| 1-Bromo-2,4-difluorobenzene | KOH | DMSO | 120 | 2,4-Difluorophenol | >90 |

| 2,4-Dinitrochlorobenzene | NaOH | Water | 100 | 2,4-Dinitrophenol | ~95 |

This table presents data from analogous reactions to illustrate typical conditions and outcomes for SNAr reactions in the synthesis of halogenated phenols. The data is compiled from various sources on nucleophilic aromatic substitution.

Once the 2-chloro-3,4-difluorophenol precursor is obtained, the hydroxyl group is protected with a methoxymethyl (MOM) group to yield the final product, this compound. This is typically achieved by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane.

Industrial-Scale Synthetic Considerations and Process Optimization

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the initial SNAr reaction to produce 2-chloro-3,4-difluorophenol, process optimization would focus on several key parameters:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for determining the optimal temperature, pressure, and reaction time. The exothermic nature of the SNAr reaction needs to be managed to prevent runaway reactions, which can be achieved through efficient heat exchange systems in the reactor.

Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions, their high boiling points and potential for difficult removal can be problematic on an industrial scale. The use of more environmentally friendly solvents or biphasic systems is often explored.

Catalyst Selection and Optimization: While many SNAr reactions with highly activated substrates can proceed without a catalyst, the use of phase-transfer catalysts can be beneficial, especially when dealing with heterogeneous reaction mixtures (e.g., an aqueous solution of hydroxide and an organic solution of the aryl halide). Optimizing the catalyst loading is essential to balance reaction rate with cost.

Feedstock Purity and Stoichiometry: The purity of the starting materials can significantly impact the yield and purity of the final product. The stoichiometry of the reactants, particularly the nucleophile, needs to be carefully controlled to maximize conversion and minimize side reactions.

Downstream Processing and Purification: The separation of the desired product from the reaction mixture, including unreacted starting materials, byproducts, and solvent, is a major consideration. Techniques such as distillation, extraction, and crystallization would need to be optimized for large-scale operation.

For the subsequent methoxymethylation step, industrial-scale considerations would include:

Reagent Handling: Chloromethyl methyl ether (MOM-Cl) is a carcinogenic and moisture-sensitive reagent, requiring specialized handling procedures and equipment to ensure worker safety and prevent decomposition.

Base Selection: The choice of base will depend on factors such as cost, ease of handling, and compatibility with the reaction conditions. While DIPEA is common in laboratory settings, less expensive inorganic bases might be considered for industrial production.

Table 2: Key Parameters for Industrial Process Optimization

| Parameter | Objective | Considerations |

| Temperature | Maximize reaction rate while ensuring selectivity and safety. | Heat transfer, reactor design, monitoring for exotherms. |

| Pressure | Maintain liquid phase, can influence reaction rates. | Reactor design, safety relief systems. |

| Solvent | Facilitate reaction, enable easy product separation. | Cost, environmental impact, recycling potential, azeotropes. |

| Catalyst | Increase reaction rate and selectivity. | Cost, activity, lifetime, separation from product. |

| Reactant Ratio | Maximize conversion of the limiting reagent. | Cost of reactants, potential for side reactions. |

| Mixing | Ensure efficient mass and heat transfer. | Impeller design, agitation speed, reactor geometry. |

| Purification | Achieve desired product purity with high recovery. | Distillation column design, choice of extraction solvents, crystallization conditions. |

By systematically optimizing these parameters, a robust, safe, and economically viable industrial process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,4 Difluoro 1 Methoxymethoxy Benzene

Reactivity Profile of the Halogen Substituents

The benzene (B151609) ring of 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene is adorned with three halogen atoms: a chlorine atom at the C2 position and two fluorine atoms at the C3 and C4 positions. The distinct electronic properties and positions of these halogens relative to each other and to the activating methoxymethoxy group result in a nuanced reactivity profile, particularly in nucleophilic substitution reactions.

Nucleophilic Displacement Reactions of the Chloro Group

The chlorine atom at the C2 position, situated ortho to the electron-donating methoxymethoxy group, is a potential site for nucleophilic attack. In the context of nucleophilic aromatic substitution (SNAr), a leaving group's reactivity is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the adjacent fluorine atom at C3 exerts an electron-withdrawing inductive effect, the powerful +M (mesomeric) effect of the para-methoxymethoxy group can increase electron density on the ring, potentially deactivating it towards traditional SNAr pathways unless a strong electron-withdrawing group is also present.

However, in different mechanistic manifolds, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C-Cl bond can be selectively activated over the more robust C-F bonds. The relative bond dissociation energies (C-F > C-Cl) favor the oxidative addition of a low-valent metal catalyst into the C-Cl bond, enabling the substitution of the chloro group with a wide array of nucleophiles, including boronic acids, amines, and alcohols.

Table 1: Predicted Reactivity of the Chloro Group in Nucleophilic Displacement Reactions

| Reaction Type | Reagents/Catalyst | Predicted Outcome | Mechanistic Pathway |

|---|---|---|---|

| Cross-Coupling | Pd(0) catalyst, Base, Boronic Acid (R-B(OH)₂) | Replacement of Cl with R group | Suzuki Coupling |

Differential Reactivity of ortho- and para-Fluorine Atoms

The two fluorine atoms at the C3 and C4 positions exhibit distinct reactivity profiles due to their differing electronic environments. The C4-fluorine is para to the strongly activating methoxymethoxy group and ortho to the chlorine atom. The C3-fluorine is meta to the methoxymethoxy group and ortho to the chlorine.

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups ortho and/or para to the leaving group. Fluorine, despite being a poor leaving group in SN2 reactions, can be an excellent leaving group in SNAr. This is because its high electronegativity strongly polarizes the carbon atom it is attached to, making it highly electrophilic and susceptible to nucleophilic attack.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Pathways

The combination of an activating group (methoxymethoxy) and deactivating groups (halogens) on the benzene ring creates a complex landscape for substitution reactions, influencing both the rate and regioselectivity of attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The regiochemical outcome is determined by the directing effects of the existing substituents.

Methoxymethoxy (-OCH₂OCH₃) group: This is a strong activating group due to the +M effect of the ether oxygen, which donates electron density to the ring. It is a powerful ortho, para-director.

Chloro (-Cl) and Fluoro (-F) groups: Halogens are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they are ortho, para-directors because of a competing +M effect, where their lone pairs can be donated to the ring to stabilize the cationic intermediate (arenium ion).

In this compound, the available positions for substitution are C5 and C6. The directing effects of the substituents must be considered in concert:

The -OMOM group strongly directs towards its ortho position (C6) and its para position (C4, which is already substituted).

The -Cl group directs towards its ortho position (C3, substituted) and its para position (C5).

The C3-F group directs towards its ortho positions (C2 and C4, both substituted) and its para position (C6).

The C4-F group directs towards its ortho positions (C3 and C5) and its para position (C1, substituted).

The directing effects converge on positions C5 and C6. The C6 position is ortho to the highly activating methoxymethoxy group, making it the most likely site for electrophilic attack. The C5 position is influenced by the directing effects of the C4-F and C2-Cl, but these are weaker deactivating directors. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product | Key Directing Influence |

|---|---|---|

| Br⁺ (from Br₂) | 6-Bromo-2-chloro-3,4-difluoro-1-(methoxymethoxy)benzene | ortho-directing effect of the -OMOM group |

| NO₂⁺ (from HNO₃) | 2-Chloro-3,4-difluoro-1-(methoxymethoxy)-6-nitrobenzene | ortho-directing effect of the -OMOM group |

Nucleophilic Aromatic Substitution (SNAr) Reactions

As discussed in section 3.1.2, the aromatic ring is susceptible to nucleophilic attack, particularly at the carbon atoms bearing fluorine atoms. SNAr reactions are facilitated by the presence of electron-withdrawing groups that stabilize the anionic Meisenheimer complex formed during the reaction. In this molecule, the collective inductive effect of the three halogen atoms renders the ring electron-deficient and thus more susceptible to nucleophilic attack than benzene itself.

The reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic addition, is typically rate-determining and involves the formation of a resonance-stabilized carbanion intermediate. The second step is the rapid elimination of the halide leaving group, which restores the aromaticity of the ring. The C4-position is the most probable site for SNAr due to the polarization by the fluorine atom and the ability of the para-oxygen to participate in resonance stabilization of the intermediate.

Transformations Involving the Methoxymethoxy Functional Group

The methoxymethoxy (MOM) group is widely used in organic synthesis as a protecting group for hydroxyl functions, particularly phenols. It is stable to a variety of reaction conditions, including strongly basic media and organometallic reagents, but can be readily cleaved under acidic conditions.

The deprotection of the MOM ether in this compound to yield the corresponding 2-Chloro-3,4-difluorophenol (B3086426) can be achieved using various acidic reagents. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the acetal to form a hemiacetal, which then decomposes to the phenol (B47542), formaldehyde, and methanol.

Table 3: Common Reagents for Deprotection of the Methoxymethoxy (MOM) Group

| Reagent(s) | Solvent | Typical Conditions |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol / Water | Room Temperature to Reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temperature |

| Trimethylsilyl Bromide (TMSBr) | Dichloromethane | 0 °C |

The choice of deprotection method depends on the compatibility with other functional groups present in the molecule. Mild Lewis acid conditions, such as using TMSBr or ZnBr₂, can be employed when strong Brønsted acids might cause unwanted side reactions. researchgate.net

Deprotection Strategies and Kinetics

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability in strongly basic to weakly acidic conditions. nih.gov Its removal, or deprotection, is a critical step in synthetic pathways utilizing this compound. The deprotection of the MOM ether proceeds via cleavage of the acetal linkage, which is typically initiated by acidic conditions. adichemistry.comtotal-synthesis.com

Acid-Catalyzed Deprotection: The standard method for MOM group cleavage is acidic hydrolysis. total-synthesis.com Protonation of one of the ether oxygens activates the acetal, making it susceptible to nucleophilic attack by water or other protic solvents, ultimately releasing the free phenol. total-synthesis.com Common reagents for this transformation include hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane. adichemistry.comtotal-synthesis.com The kinetics of this process are dependent on the acid concentration and temperature. The electron-withdrawing nature of the chloro and difluoro substituents on the benzene ring may influence the rate of deprotection by affecting the basicity of the ether oxygens.

Lewis Acid-Mediated Deprotection: A variety of Lewis acids can also effect the cleavage of MOM ethers, often under milder conditions than Brønsted acids. wikipedia.org Reagents such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH) have been shown to rapidly and selectively deprotect MOM ethers, often in less than ten minutes. researchgate.netscispace.com Another effective system involves the use of trialkylsilyl triflates, such as trimethylsilyl triflate (TMSOTf), in conjunction with 2,2′-bipyridyl. nih.gov This method proceeds under non-acidic conditions and is compatible with acid-labile functional groups. nih.gov For aromatic MOM ethers, this reagent combination first converts the MOM ether into a silyl ether, which is then hydrolyzed to the phenol. nih.gov

The table below summarizes common deprotection strategies applicable to this compound.

| Reagent System | Typical Solvent | Temperature (°C) | Notes |

| Hydrochloric Acid (HCl) | Methanol / Water | Reflux | Standard acidic hydrolysis method. adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Mild acidic conditions. total-synthesis.com |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane (DCM) | Room Temperature | Rapid and selective cleavage. researchgate.netscispace.com |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (CH₃CN) | 0 to Room Temp. | Mild, non-acidic conditions; proceeds via a silyl ether intermediate. nih.gov |

Stability and Reactivity Under Various Reaction Conditions

The stability of this compound is a crucial consideration for its application in multi-step synthesis.

pH Stability: The MOM ether linkage is generally stable within a pH range of 4 to 12, rendering the compound resilient to many basic and weakly acidic conditions. adichemistry.com However, it is labile to strong acids, which will lead to deprotection as discussed previously. adichemistry.com

Reactivity of the Aromatic Ring: The aromatic ring of this compound is substituted with both electron-withdrawing (chloro, difluoro) and electron-donating (methoxymethoxy) groups. This substitution pattern creates a complex reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing fluorine and chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. The chlorine atom, being a better leaving group than fluorine in many SNAr reactions, could potentially be displaced by strong nucleophiles. The rate of such reactions would be enhanced by the electron-withdrawing character of the fluoro substituents.

Stability towards Other Reagents: The MOM ether is generally inert to a variety of oxidizing and reducing agents (e.g., KMnO₄, LiAlH₄), bases, and organometallic reagents like Grignard or organolithium compounds. adichemistry.comorganic-chemistry.org This allows for chemical modifications elsewhere in a molecule without affecting the protected phenol.

Advanced Mechanistic Studies

While specific mechanistic studies on this compound are not widely documented, its behavior can be inferred from established principles and studies on analogous halogenated aromatic ethers.

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving this compound would be heavily influenced by its electronic and steric properties. For instance, in a potential nucleophilic aromatic substitution reaction where the chlorine atom is displaced, the reaction rate would follow a second-order rate law, being first-order in both the aromatic substrate and the nucleophile.

The activation energy for such a reaction would be influenced by the stability of the Meisenheimer complex intermediate. The electron-withdrawing fluorine atoms would stabilize this negatively charged intermediate, thereby lowering the activation energy and increasing the reaction rate compared to a non-fluorinated analogue. Computational chemistry could be employed to model the transition state, providing insights into bond-forming and bond-breaking processes and predicting the reaction's energetic profile.

Isotope Effect Studies to Elucidate Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms. For electrophilic aromatic substitution reactions on the benzene ring of this compound, a negligible primary KIE (kH/kD ≈ 1) is generally expected. acs.org This is because the rate-determining step is typically the initial attack of the electrophile to form the sigma-complex (arenium ion), while the subsequent C-H (or C-D) bond cleavage is fast. acs.org A significant KIE would only be observed if the proton loss becomes partially or fully rate-determining.

Conversely, in reactions where a C-H bond adjacent to the functional groups is cleaved, such as in certain enzymatic oxidations or metal-catalyzed C-H activation reactions, a significant primary KIE would be anticipated. Multiple isotope effect studies, combining substrate and solvent isotope effects, could further distinguish between concerted and stepwise mechanisms. nih.gov

Spectroscopic Characterization Methodologies and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Fragmentation Pathways of the Methoxymethoxy and Halogenated Aromatic Moieties

In mass spectrometry, the molecular ion, once formed, can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. wikipedia.orglibretexts.orgchemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene, fragmentation is expected to occur at the more labile methoxymethoxy (MOM) group and through the loss of halogen atoms from the stable aromatic ring.

The methoxymethoxy group is prone to characteristic cleavages. A primary fragmentation pathway for ethers involves α-cleavage, where the bond adjacent to an oxygen atom is broken. libretexts.orgmiamioh.edulibretexts.org For the MOM group, this can lead to the formation of a highly stable methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45, which is often a base peak in the mass spectra of MOM-protected compounds. docbrown.info Another possibility is the loss of a methoxy radical (•OCH₃) to form a [M-31]⁺ fragment, or the loss of formaldehyde (CH₂O) from the molecular ion.

The halogenated aromatic portion of the molecule is relatively stable, often resulting in a prominent molecular ion peak. libretexts.org Fragmentation of this moiety would typically involve the sequential loss of halogen atoms. The loss of a chlorine radical (•Cl) would result in a fragment at [M-35]⁺. Loss of fluorine is also possible, though the C-F bond is stronger than the C-Cl bond.

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|

| [C₈H₇ClF₂O₂]⁺• (Molecular Ion) | 208 | - |

| [C₇H₄ClF₂O]⁺ | 177 | •OCH₃ (Methoxy radical) |

| [C₇H₇F₂O₂]⁺ | 173 | •Cl (Chlorine radical) |

| [C₆H₄ClF₂O]⁺• | 162 | CH₂O + •H (Formaldehyde and Hydrogen radical) |

| [C₂H₅O]⁺ | 45 | •C₆H₂ClF₂O (Aryl radical) |

| [CH₃O]⁺ | 31 | •C₇H₄ClF₂O (Arylmethyl radical) |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgnih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional map of electron density within the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

For this compound, which is a liquid or low-melting solid at room temperature, X-ray crystallography would require the formation of a suitable single crystal, possibly through low-temperature crystallization techniques. Alternatively, crystalline derivatives of the compound could be synthesized and analyzed. While no public crystallographic data for this specific compound or its direct derivatives are currently available, the technique remains highly applicable. Should a suitable crystal be grown, X-ray diffraction would provide unequivocal proof of its molecular structure, conformation of the methoxymethoxy group relative to the aromatic ring, and detailed information about intermolecular interactions in the solid state. This method has been successfully applied to resolve the structures of various aromatic ethers and related compounds, providing crucial insights into their molecular geometry. kpi.uacaltech.edursc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. A typical study would involve geometry optimization using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)). This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | Data not available |

| C-F | Data not available |

| C-O | Data not available |

| C-C (aromatic) | Data not available |

| **Bond Angles (°) ** | |

| C-C-Cl | Data not available |

| C-C-F | Data not available |

| C-O-C | Data not available |

| **Dihedral Angles (°) ** | |

| Cl-C-C-C | Data not available |

| F-C-C-O | Data not available |

Note: This table is illustrative. No specific experimental or theoretical data for 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene was found.

For more precise energy and property calculations, post-Hartree-Fock methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed. These methods are computationally more intensive but provide a higher level of accuracy, often considered the "gold standard" for quantum chemical calculations. They are used to refine the energies and properties obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

The distribution of the HOMO and LUMO provides insight into potential sites for electrophilic and nucleophilic attack. The HOMO region is electron-rich and thus susceptible to electrophilic attack, while the LUMO region is electron-poor and indicates likely sites for nucleophilic attack. Analysis of the electrostatic potential surface would further map electron-rich (negative potential) and electron-poor (positive potential) regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer.

Table 2: Hypothetical Frontier Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is illustrative. No specific theoretical data for this compound was found.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies at the optimized geometry (e.g., using the B3LYP/6-311++G(d,p) level of theory), researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. This correlation between theoretical and experimental spectra helps to confirm the molecular structure.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | C-H stretching |

| Data not available | C-C aromatic stretching |

| Data not available | C-F stretching |

| Data not available | C-Cl stretching |

| Data not available | C-O-C stretching |

| Data not available | Aromatic ring deformation |

Note: This table is illustrative. No specific theoretical vibrational data for this compound was found.

Anharmonic Vibrational Analysis

While harmonic frequency calculations are a common starting point, a more accurate description of the vibrational spectrum of this compound requires an anharmonic analysis. This approach accounts for the non-quadratic nature of the potential energy surface, leading to more precise predictions of fundamental vibrational frequencies, overtones, and combination bands. Computational methods such as Vibrational Second-Order Perturbation Theory (VPT2) are employed to calculate anharmonic correction factors, which refine the harmonic frequencies and improve agreement with experimental data, should it become available. The complexity of the methoxymethoxy group introduces several low-frequency torsional and bending modes that are particularly sensitive to anharmonic effects.

Theoretical Prediction and Assignment of IR and Raman Spectra

Theoretical calculations are crucial for the prediction and interpretation of the infrared (IR) and Raman spectra of this compound. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies and their corresponding intensities can be calculated. isroset.org The assignments of the vibrational modes are typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. isroset.org

Key vibrational modes for this molecule would include:

C-H stretching vibrations of the benzene (B151609) ring and the methoxymethoxy group.

Aromatic C-C stretching modes.

C-F and C-Cl stretching vibrations.

C-O-C stretching and bending modes of the methoxymethoxy substituent.

Various in-plane and out-of-plane bending and torsional modes.

The calculated spectra serve as a valuable reference for experimental spectroscopists, aiding in the identification and characterization of the compound.

Conformational Analysis and Energy Landscape Exploration

The presence of the flexible methoxymethoxy group necessitates a thorough exploration of the conformational landscape of this compound to identify the most stable conformers.

Torsional Potential Energy Surface Scans

To investigate the conformational preferences, torsional potential energy surface (PES) scans are performed. This involves systematically rotating the dihedral angles associated with the C-O-C-O-C linkage of the methoxymethoxy group and calculating the corresponding energy at each step. These scans reveal the energy barriers between different conformations and identify the global and local energy minima. The results of such scans are essential for understanding the molecule's flexibility and the relative populations of its conformers at different temperatures.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. walisongo.ac.id The MEP map of this compound would highlight regions of negative and positive electrostatic potential.

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are expected to be localized around the highly electronegative fluorine, chlorine, and oxygen atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas, representing electron-deficient regions, are likely to be found around the hydrogen atoms of the benzene ring and the methyl group. These are potential sites for nucleophilic attack.

The MEP surface provides a qualitative understanding of the molecule's polarity and its potential for intermolecular interactions. researchgate.netresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties (e.g., Polarizability and Hyperpolarizability)

Substituted benzene derivatives are often investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics. harbinengineeringjournal.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). isroset.org

For this compound, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxymethoxy) groups attached to the π-conjugated benzene ring can lead to a significant intramolecular charge transfer. harbinengineeringjournal.com This charge asymmetry can result in a large dipole moment and enhanced hyperpolarizability, making it a candidate for NLO materials. isroset.orgharbinengineeringjournal.com Computational methods can be used to calculate these properties, providing a theoretical assessment of the molecule's NLO potential.

Table of Calculated NLO Properties (Hypothetical Data Based on Similar Molecules)

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

These theoretical investigations provide a comprehensive understanding of the molecular properties of this compound, guiding further experimental studies and potential applications.

Applications in Advanced Organic Synthesis As a Building Block

Role as an Intermediate in the Construction of Complex Organic Architectures

The unique substitution pattern of 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene, featuring a chloro group, two fluoro atoms, and a protected hydroxyl functionality on a benzene (B151609) ring, renders it a valuable precursor for the synthesis of more elaborate molecules.

Synthesis of Polycyclic Heterocyclic Systems

While direct, specific examples of the use of this compound in the synthesis of polycyclic heterocyclic systems are not extensively documented in readily available literature, its structural motifs are found in precursors for such syntheses. For instance, related N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.gov Similarly, the annulation of arynes with 2-aminoaryl ketones provides a route to acridines. nih.gov The chloro and fluoro substituents on the target molecule could potentially be exploited to modulate the electronic properties and reactivity of intermediates in analogous synthetic pathways.

Incorporation into Diverse Pharmacophore and Agrochemical Scaffolds (excluding biological activity/efficacy)

The presence of chloro and fluoro groups on an aromatic ring is a common feature in many pharmacologically active compounds and agrochemicals. For example, the 4-chloro-3-methoxyphenylamino moiety is a key component in a Janus kinase 1 (JAK1) selective inhibitor. nih.gov Furthermore, fluorinated pyridines are important intermediates in the synthesis of herbicides. asianpubs.org While direct incorporation of the entire this compound moiety into a specific named pharmacophore or agrochemical is not explicitly detailed, its structural elements are highly relevant. The combination of halogens and a protected phenol (B47542) offers multiple points for diversification, allowing for its potential integration into a wide array of molecular frameworks relevant to drug discovery and agrochemical development. For instance, kinase inhibitors often feature substituted aromatic rings. ugr.esnih.govresearchgate.net

Derivatization Strategies Utilizing this compound

The reactivity of the different functional groups on this compound allows for a range of derivatization strategies, enabling the synthesis of a diverse library of compounds.

Functional Group Interconversions at the Aromatic Ring

The chloro and fluoro substituents on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functional groups onto electron-deficient aromatic rings.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The chloro group at the 2-position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base | Aryl-Aryl |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) catalyst | Aryl-Aryl, Aryl-Alkyl |

| Kumada Coupling | Grignard Reagent (Organomagnesium halide) | Pd(II) or Ni(II) catalyst | Aryl-Aryl, Aryl-Alkyl |

| Ullmann Condensation | Copper catalyst | Aryl-Aryl, Aryl-Ether |

While specific examples utilizing this compound are not prevalent, the general applicability of these reactions to aryl chlorides is well-established. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Cl bond in these transformations.

Transformations Involving the Methoxymethoxy Group into Other Oxygen-Containing Functionalities

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities and can be cleaved under various conditions to reveal the free phenol.

Acid-Catalyzed Deprotection: The MOM ether can be cleaved using strong acids such as hydrochloric acid or sulfuric acid. youtube.com The reaction typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack.

Reductive Cleavage: Certain reductive methods can also be employed for the deprotection of related protecting groups like the p-methoxybenzyl (MPM) ether, which may be applicable to MOM ethers under specific conditions. acs.org

The deprotected phenol opens up further avenues for functionalization, such as etherification or esterification, to introduce a wider range of oxygen-containing functionalities.

Precursor in the Development of Specialty Chemicals

This compound is a specialized aromatic compound valued as a strategic intermediate in the synthesis of complex organic molecules. Its structure, featuring a chlorinated and difluorinated benzene ring with a protected hydroxyl group, makes it a versatile building block for creating high-value specialty chemicals. The methoxymethoxy (MOM) group serves as a temporary protecting element for the phenolic oxygen, allowing for selective chemical transformations at other positions of the aromatic ring. Once these modifications are complete, the MOM group can be readily removed under acidic conditions to reveal the reactive phenol, which can then be used in subsequent synthetic steps. This controlled, stepwise approach is crucial for the construction of precisely functionalized molecules intended for advanced applications.

Materials Science Applications (excluding specific material properties)

In the field of materials science, this compound serves as a precursor for the synthesis of highly functionalized monomers, which are the fundamental units for building advanced polymers and materials. The unique combination of chlorine and fluorine substituents on the aromatic ring is instrumental in tailoring the electronic and physical characteristics of the resulting materials.

The primary role of this compound is to introduce the 2-chloro-3,4-difluorophenoxy moiety into a larger molecular framework. A common synthetic strategy involves the deprotection of the methoxymethoxy group to yield 2-chloro-3,4-difluorophenol (B3086426). This intermediate can then be transformed into a variety of monomers. For instance, it can be converted into a corresponding benzaldehyde (B42025) derivative. This aldehyde is a key component in Knoevenagel condensation reactions to produce specialized acrylate (B77674) monomers. chemrxiv.org These monomers, containing the distinct chlorodifluoro-substituted aromatic ring, can then be polymerized, often with other monomers like styrene, to create copolymers. chemrxiv.org The incorporation of such fluorinated building blocks is a known strategy for the development of specialty polymers for various technological applications.

The synthetic pathway from the initial building block to a functionalized monomer is a multi-step process, as illustrated in the table below.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Role of Intermediate/Product |

| 1 | This compound | Acidic hydrolysis (e.g., HCl) | 2-Chloro-3,4-difluorophenol | Unprotected phenol, ready for functionalization |

| 2 | 2-Chloro-3,4-difluorophenol | Vilsmeier-Haack or Duff reaction | 3-Chloro-4,5-difluoro-2-hydroxybenzaldehyde | Aldehyde for monomer synthesis |

| 3 | 3-Chloro-4,5-difluoro-2-hydroxybenzaldehyde | Isobutyl cyanoacetate, Piperidine | Isobutyl 2-cyano-3-(3-chloro-4,5-difluoro-2-hydroxyphenyl)acrylate | Functionalized monomer ready for polymerization |

This controlled synthetic route highlights the importance of this compound as a foundational element for creating monomers with precisely engineered structures for materials science.

Advanced Reagent Synthesis

Beyond its use in creating monomers, this compound is a valuable precursor for the synthesis of advanced reagents and complex molecular scaffolds. The strategic placement of halogen atoms on the benzene ring provides multiple reaction sites for further chemical elaboration, enabling the construction of novel, highly substituted aromatic compounds.

After the removal of the MOM protecting group to form 2-chloro-3,4-difluorophenol, the resulting compound can undergo various transformations. The chlorine and fluorine atoms are subject to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups, such as amines, alkoxides, or thiolates. The reactivity of the halogens towards substitution is influenced by their position on the ring and the reaction conditions employed. This differential reactivity can be exploited for the regioselective synthesis of multifunctional aromatic compounds.

Furthermore, the 2-chloro-3,4-difluorophenol intermediate can be used in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. These powerful synthetic methods are cornerstones of modern organic chemistry for building complex molecular architectures from simpler precursors. For example, the phenolic hydroxyl group can be converted to a non-nucleophilic triflate group, which then serves as a reactive site for palladium-catalyzed cross-coupling, leaving the chloro and fluoro substituents available for other transformations.

The table below outlines potential pathways for converting the core structure into various classes of advanced reagents.

| Reaction Type | Starting Intermediate | Typical Reagents | Resulting Compound Class | Application of Reagent Class |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3,4-difluorophenol | Sodium methoxide (B1231860) (CH₃ONa) | Polysubstituted Anisole Derivatives | Building blocks for pharmaceuticals and agrochemicals. |

| Etherification | 2-Chloro-3,4-difluorophenol | Alkyl halide (e.g., Propargyl bromide) | Aryl Alkynyl Ethers | Intermediates for click chemistry and synthesis of heterocyclic compounds. |

| Suzuki-Miyaura Coupling | 2-Chloro-3,4-difluoro-1-trifluoromethanesulfonyloxybenzene | Arylboronic acid, Pd catalyst, Base | Substituted Chlorodifluoro Biphenyls | Precursors for liquid crystals, organic electronics, and bioactive molecules. |

| Buchwald-Hartwig Amination | 2-Chloro-3,4-difluorophenol | Amine (e.g., Morpholine), Pd catalyst, Base | N-Aryl Amines | Key structural motifs in medicinal chemistry and functional materials. |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The imperative for green chemistry in the synthesis of fine chemicals and pharmaceutical intermediates is driving research towards more environmentally benign methods. For 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene, future research will likely focus on reducing the environmental footprint of its synthesis and downstream applications.

A key area of development is the implementation of greener protection and deprotection strategies for the hydroxyl group. The methoxymethyl (MOM) ether in this compound is a widely used protecting group due to its stability. However, its removal often requires acidic conditions that can be harsh and generate waste. Future research could explore the use of solid acid catalysts, such as silica-supported sodium hydrogen sulfate, for the deprotection of phenolic MOM ethers. researchgate.net These catalysts are heterogeneous, allowing for easy separation and recycling, thus minimizing waste. researchgate.netmdpi.com Additionally, solvent-free deprotection methods, for instance using p-toluenesulfonic acid (pTSA), present an eco-friendly alternative by eliminating the need for volatile organic solvents. eurekaselect.com The development of electrochemical and photochemical methods for both the protection and deprotection of hydroxyl groups also represents a promising sustainable approach. researchgate.net

Furthermore, the synthesis of the core aromatic structure can be made more sustainable. Traditional methods for producing halogenated aromatic compounds often involve hazardous reagents and generate significant waste. Future research could investigate the use of biomass-derived starting materials to construct the benzene (B151609) ring, followed by greener halogenation techniques. google.com The valorization of aromatic hydrocarbons from waste streams could also provide a sustainable source for the synthesis of such compounds. mdpi.com

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods offers significant potential for more efficient and selective transformations involving this compound.

One major area of exploration is the catalytic C-H activation of the aromatic ring. Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized substrates. oup.com For a trisubstituted benzene ring like that in this compound, achieving regioselectivity in C-H activation is a key challenge. Future research could focus on developing catalysts that can selectively target one of the available C-H bonds, enabling the introduction of new functional groups. Photocatalytic methods, in particular, have shown promise for the regioselective functionalization of arenes and could be a fruitful area of investigation. rsc.org

Another avenue for exploration lies in novel catalytic methods for the cleavage of the methoxymethyl ether. While acidic hydrolysis is the standard method, catalytic approaches could offer milder conditions and greater selectivity. For example, bismuth trichloride has been shown to facilitate the cleavage of MOM-ethers. rsc.org The development of catalysts for the selective cleavage of the C-O bond in aryl ethers could also be applied to the deprotection of the MOM group or to other transformations of the molecule. science.govorganic-chemistry.org

Furthermore, novel catalysts for the dechlorination of polychlorinated aromatic compounds could be investigated for their applicability to this compound, potentially enabling selective transformations at the chlorinated position. nih.gov

Advanced Computational Modeling for Reaction Prediction and Design

Advanced computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. For this compound, computational chemistry can provide valuable insights into its reactivity and guide the development of new transformations.

Density Functional Theory (DFT) can be employed to study the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. This can be particularly useful in predicting the regioselectivity of C-H activation or other functionalization reactions on the complex substituted benzene ring. Computational models can also be used to investigate the mechanism of catalytic reactions, such as the cleavage of the MOM ether, providing a deeper understanding that can aid in the design of more efficient catalysts. rsc.org

Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes. By training models on large datasets of chemical reactions, it is possible to predict the products of unknown reactions with increasing accuracy. rsc.org In the context of this compound, machine learning could be used to predict the success of various catalytic transformations or to identify optimal reaction conditions, thereby accelerating the discovery of new synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and efficiency. For a compound like this compound, which may be used as an intermediate in multi-step syntheses, these technologies hold significant promise.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. nih.gov The synthesis of halogenated aromatic compounds, which can involve hazardous reagents, could be made safer and more efficient using flow chemistry. nih.gov Furthermore, flow chemistry enables the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next, minimizing purification steps and reducing waste. polimi.it

Automated synthesis platforms can be used to rapidly synthesize libraries of compounds for drug discovery or materials science applications. researchgate.net By integrating robotic systems with software for reaction planning and execution, it is possible to automate the synthesis of derivatives of this compound. This would allow for the rapid exploration of its chemical space and the identification of new compounds with desirable properties. The combination of flow chemistry with automated platforms can create powerful systems for on-demand synthesis of complex molecules. polimi.it

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene in laboratory settings?

The synthesis typically involves sequential functionalization of the benzene ring. A common strategy includes:

- Step 1 : Introduction of the methoxymethoxy (MOM) group via nucleophilic substitution or coupling reactions. For example, reacting a dihalobenzene precursor with sodium methoxymethoxide under anhydrous conditions .

- Step 2 : Selective halogenation using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination, and potassium fluoride (KF) or Selectfluor™ for fluorination. Positional selectivity is achieved via directing groups or steric control .

- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons; fluorine coupling patterns) .

- GC-MS/EI-MS : Molecular ion peaks (e.g., m/z 222 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Validation of C, H, Cl, and F content (±0.3% tolerance) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : Stable in aqueous solutions at pH 5–9 for 24 hours (no degradation by HPLC). Acidic (pH < 3) or basic (pH > 11) conditions hydrolyze the MOM group .

- Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing Cl and F groups at positions 2, 3, and 4 activate the benzene ring toward electrophilic substitution but deactivate it for nucleophilic attacks. Key observations:

- Coupling Reactions : The MOM group at position 1 acts as a directing group, enabling regioselective coupling at position 5 (meta to Cl/F). Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12 h) .

- Challenges : Competing dehalogenation under harsh conditions (e.g., high Pd loading). Mitigate via ligand tuning (e.g., SPhos) .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The fluorine atoms enhance binding via halogen bonding (ΔG ≈ -8.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal electrostatic potential maps showing electron-deficient regions near Cl/F substituents, guiding SAR studies .

Q. How can researchers design derivatives of this compound for improved pharmacological properties?

- Structural Modifications :

- Replace MOM with bioisosteres (e.g., PEG groups) to enhance solubility .

- Introduce electron-donating groups (e.g., -NH₂) at position 5 to modulate metabolic stability .

- In Vitro Screening : Test cytochrome P450 inhibition (CYP3A4/2D6) using fluorogenic substrates. IC₅₀ values correlate with Cl/F electronegativity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in fluorination yields (50–70%) arise from reagent purity and solvent choice. For reproducibility:

Q. How does the compound’s logP value impact its application in medicinal chemistry?

- Calculated logP (ClogP) : 2.8 ± 0.2 (via ChemDraw), indicating moderate lipophilicity.

- Optimization : Introduce polar groups (e.g., -OH) to reduce logP for CNS drug candidates, balancing blood-brain barrier permeability and solubility .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.